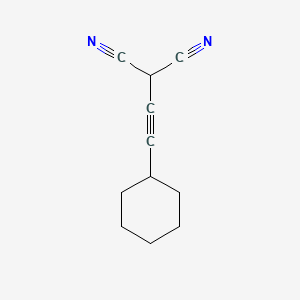

Malononitrile, (1-ethynylcyclohexyl)-

Description

Contextualization as a Nitrile Derivative

The core of this compound is malononitrile (B47326), an organic compound with the formula CH₂(CN)₂ wikipedia.org. As a dinitrile, it is characterized by a methane group substituted with two cyano (-CN) groups wikipedia.org. This structure renders the central methylene (B1212753) protons acidic, making malononitrile and its derivatives versatile nucleophiles and building blocks in organic chemistry wikipedia.org. (1-Ethynylcyclohexyl)malononitrile is a derivative where one of the acidic protons is replaced by a 1-ethynylcyclohexyl group, positioning it within the broad and synthetically important class of nitrile compounds.

Role as a Synthetic Intermediate in Advanced Organic Synthesis

Malononitrile is widely recognized as a crucial starting material and intermediate in the synthesis of a vast array of compounds, including pharmaceuticals, dyes, and polymers wikipedia.org. Derivatives of malononitrile are frequently employed in multicomponent reactions to construct complex molecular architectures efficiently. The presence of both the reactive dinitrile moiety and a terminal alkyne in (1-Ethynylcyclohexyl)malononitrile makes it a highly functionalized and promising intermediate for advanced organic synthesis. It offers multiple reaction sites, allowing for sequential or domino reactions to build intricate molecular frameworks.

Structure

2D Structure

Properties

CAS No. |

73747-66-7 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

2-(2-cyclohexylethynyl)propanedinitrile |

InChI |

InChI=1S/C11H12N2/c12-8-11(9-13)7-6-10-4-2-1-3-5-10/h10-11H,1-5H2 |

InChI Key |

LIQNZIMFFGLQRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C#CC(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Ethynylcyclohexyl Malononitrile and Its Analogues

Direct Synthetic Routes to (1-Ethynylcyclohexyl)malononitrile

Direct approaches to forming the target molecule would involve creating the crucial carbon-carbon bond between the 1-ethynylcyclohexyl moiety and the malononitrile (B47326) group in a single key step.

A primary strategy for the synthesis of substituted malononitriles is the alkylation of the malononitrile anion. This approach involves the deprotonation of malononitrile, which has a pKa of approximately 11 in DMSO, to form a resonance-stabilized carbanion. This nucleophile can then react with a suitable electrophile.

For the synthesis of (1-ethynylcyclohexyl)malononitrile, this would theoretically involve the reaction of the malononitrile anion with a 1-halo-1-ethynylcyclohexane (e.g., 1-bromo-1-ethynylcyclohexane).

Reaction Scheme:

Step 1: Deprotonation of Malononitrile

NC-CH₂-CN + Base → [NC-CH-CN]⁻ + [Base-H]⁺

Step 2: Nucleophilic Attack

[NC-CH-CN]⁻ + Br-C(C≡CH)(C₆H₁₀) → (1-Ethynylcyclohexyl)malononitrile + Br⁻

However, this direct Sₙ2 reaction faces significant hurdles. The substrate, 1-halo-1-ethynylcyclohexane, is a tertiary halide. Tertiary substrates are highly prone to undergoing elimination reactions (E2 pathway) in the presence of a base, especially a relatively strong and sterically unhindered base like the malononitrile anion. This competing elimination reaction would likely lead to the formation of cyclohexenylacetylene as a major byproduct, significantly reducing the yield of the desired substitution product. Overcoming this challenge would require careful optimization of reaction conditions, such as the choice of solvent and base, and potentially the use of specialized catalytic systems to favor substitution over elimination.

Grignard reagents offer a powerful tool for forming carbon-carbon bonds. byjus.comleah4sci.com A plausible Grignard-based approach could involve the reaction of a 1-ethynylcyclohexylmagnesium halide with an electrophilic source of a dicyanomethyl group.

A more feasible, albeit indirect, pathway involves the reaction of the Grignard reagent with cyanogen (B1215507) chloride (Cl-C≡N) to introduce a single nitrile group. doubtnut.comuni.edudoubtnut.com This would form 1-ethynylcyclohexanecarbonitrile. Subsequent functionalization, such as α-halogenation followed by substitution with a cyanide salt, could then potentially yield the target malononitrile.

Reaction Scheme:

Step 1: Formation of Grignard Reagent

Br-C(C≡CH)(C₆H₁₀) + Mg → BrMg-C(C≡CH)(C₆H₁₀)

Step 2: Reaction with Cyanogen Chloride

BrMg-C(C≡CH)(C₆H₁₀) + Cl-CN → NC-C(C≡CH)(C₆H₁₀) + MgBrCl

This initial product, 1-ethynylcyclohexanecarbonitrile, would be a key intermediate. The introduction of the second nitrile group to the α-carbon would then be the subsequent challenge.

Another general application of Grignard reagents is their reaction with nitriles to produce ketones after hydrolysis. organic-chemistry.orgmasterorganicchemistry.com While not a direct route to the target compound, this highlights the versatility of Grignard reagents in manipulating nitrile-containing molecules.

Advanced Strategies for Malononitrile Derivatives

Advanced synthetic strategies often provide higher efficiency and broader substrate scope for the synthesis of complex malononitrile derivatives, which serve as important analogues. These methods include condensation reactions, multicomponent reactions, and reductive alkylation protocols.

The Knoevenagel condensation is a cornerstone of malononitrile chemistry. It involves the reaction of an active methylene (B1212753) compound, such as malononitrile, with an aldehyde or ketone in the presence of a basic catalyst. organic-chemistry.org This reaction is highly efficient for creating carbon-carbon double bonds.

For synthesizing analogues of (1-ethynylcyclohexyl)malononitrile, cyclohexanone (B45756) can be used as the ketone component. The reaction of cyclohexanone with malononitrile yields cyclohexylidene malononitrile.

Reaction Scheme:

C₆H₁₀O (Cyclohexanone) + CH₂(CN)₂ → C₆H₁₀=C(CN)₂ + H₂O

This α,β-unsaturated dinitrile is a versatile intermediate. The double bond can be subsequently functionalized. For instance, addition of an ethynyl (B1212043) group across the double bond via organometallic reagents could be explored, although this would require careful control of regioselectivity. The primary utility of this pathway lies in its reliable production of highly functionalized cyclohexyl-based structures.

| Reactants | Catalyst | Solvent | Conditions | Product | Yield |

| Benzaldehyde, Malononitrile | Fe₃O₄@RF/DABCO | Solvent-free | Room Temp | Benzylidene malononitrile | 98% |

| 4-Chlorobenzaldehyde, Malononitrile | Fe₃O₄@RF/DABCO | Solvent-free | Room Temp | 4-Chlorobenzylidene malononitrile | 96% |

| Cyclohexanone, Malononitrile | Basic catalyst | Varies | Varies | Cyclohexylidene malononitrile | High |

This table presents data for Knoevenagel condensation reactions with various substrates as examples of the methodology's efficiency.

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing waste and saving time. Malononitrile is a frequent participant in MCRs due to its versatile reactivity. These reactions are particularly useful for generating heterocyclic compounds and other structurally diverse molecules that are analogues to the target compound.

For example, a common MCR involves an aldehyde, malononitrile, and a 1,3-dicarbonyl compound, often leading to the synthesis of substituted 4H-pyrans. While this does not directly produce (1-ethynylcyclohexyl)malononitrile, it demonstrates a powerful strategy for building complex molecules incorporating a malononitrile-derived fragment. A hypothetical MCR for a cyclohexyl analogue could involve cyclohexanone, malononitrile, and another reactive partner to rapidly build molecular complexity.

A powerful one-pot method for synthesizing monosubstituted malononitriles is through reductive alkylation. This process typically involves an initial Knoevenagel condensation between an aldehyde or ketone and malononitrile, followed by an in-situ reduction of the resulting C=C double bond. This approach avoids the isolation of the intermediate alkene and often leads to high yields of the saturated product.

This method is particularly effective for reacting malononitrile with various aromatic aldehydes. The condensation is often catalyzed by water in ethanol, and the subsequent reduction is efficiently achieved with a reducing agent like sodium borohydride.

Reaction Scheme:

Step 1 (in situ): Knoevenagel Condensation

R-CHO + CH₂(CN)₂ → R-CH=C(CN)₂ + H₂O

Step 2 (in situ): Reduction

R-CH=C(CN)₂ + [H] → R-CH₂-CH(CN)₂

Applying this to a cyclohexyl system, one could start with cyclohexanecarboxaldehyde (B41370) to synthesize (cyclohexylmethyl)malononitrile, a saturated analogue of the target's core structure. While this method was reported to be less successful for aliphatic aldehydes and certain ketones, it remains a valuable strategy for a range of substrates.

| Aldehyde | Condensation Catalyst | Reducing Agent | Product | Yield |

| Benzaldehyde | Water in EtOH | NaBH₄ | Benzylmalononitrile | 98% |

| 4-Methoxybenzaldehyde | Water in EtOH | NaBH₄ | (4-Methoxybenzyl)malononitrile | 98% |

| 2-Naphthaldehyde | Water in EtOH | NaBH₄ | (Naphthalen-2-ylmethyl)malononitrile | 95% |

This table summarizes results from a one-pot reductive alkylation procedure for various aromatic aldehydes with malononitrile, showcasing the high efficiency of this advanced strategy.

Photoenzymatic Synthesis of Chiral Malononitrile Derivatives

The quest for enantiomerically pure chiral molecules has driven the development of novel synthetic methods that combine the selectivity of enzymes with the energy of light. Photoenzymatic synthesis is an emerging field that offers a sustainable and highly enantioselective route to chiral malononitrile derivatives. rsc.org

A notable strategy involves a one-pot, two-stage process that combines photocatalytic Knoevenagel condensation with an enzymatic asymmetric reduction. rsc.org In the initial stage, a photocatalyst, such as methyl orange, facilitates the Knoevenagel condensation between a ketone and malononitrile under white light irradiation. rsc.orgrsc.org This reaction forms an intermediate olefin. The second stage employs an ene reductase enzyme to catalyze the asymmetric hydrogenation of the carbon-carbon double bond of the intermediate, yielding a β-chiral malononitrile derivative with high enantiomeric excess. rsc.orgrsc.org

This chemoenzymatic cascade offers several advantages, including mild reaction conditions and high enantioselectivity. rsc.org The choice of ene reductase can be crucial, as different enzymes can exhibit varying levels of stereoselectivity and reaction activity. rsc.org Molecular docking and dynamic simulations can be employed to understand these differences and select the optimal enzyme for a specific substrate. rsc.org This approach has been successfully applied to a range of substituted acetophenones, affording the corresponding chiral malononitriles in good yields and with excellent enantiomeric excess (>99% ee). rsc.orgrsc.org

While this methodology has not been explicitly reported for the synthesis of (1-Ethynylcyclohexyl)malononitrile, it presents a promising avenue for producing its chiral analogues, assuming a suitable ketone precursor is available.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. For the synthesis of malononitrile derivatives, solvent-free methods and the use of aqueous reaction media are prominent green approaches.

Solvent-Free Methods

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions can lead to higher efficiency, simpler work-up procedures, and reduced waste generation.

One common solvent-free approach for the synthesis of malononitrile derivatives is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This reaction is typically carried out by heating a mixture of an aldehyde or ketone with malononitrile, often in the presence of a catalyst. While the specific application to (1-ethynylcyclohexyl)malononitrile is not documented, the synthesis of various benzylidenemalononitrile (B1330407) derivatives has been achieved under solvent-free conditions, sometimes accelerated by microwave irradiation. nih.gov

Mechanochemical methods, such as ball milling, also represent a powerful solvent-free technique. This approach uses mechanical energy to initiate and sustain chemical reactions. It has been successfully employed for the synthesis of various 2-amino-3-cyano-4H-pyran derivatives from aryl aldehydes, malononitrile, and C-H activated acidic compounds in the presence of a mild basic organocatalyst. rsc.org The advantages of this method include high to quantitative yields, short reaction times, and the avoidance of hazardous solvents and catalysts. rsc.org

The following table summarizes examples of solvent-free synthesis of malononitrile derivatives:

| Catalyst | Reactants | Product Type | Conditions | Yield (%) | Reference |

| L-Proline nitrate | Aromatic aldehydes, malononitrile, 1,3-dimethyl barbituric acid | Pyrimidine diones | Ultrasound, Room Temperature | Not specified | nih.gov |

| Potassium phthalimide | Aryl aldehydes, malononitrile, phenols/enols | 2-amino-3-cyano-4H-pyrans | Ball milling, Ambient Temperature | High to quantitative | rsc.org |

Aqueous Reaction Media

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in water can offer unique reactivity and selectivity compared to traditional organic solvents.

The Knoevenagel condensation for the synthesis of benzylidene malononitrile derivatives has been effectively carried out in aqueous media. nih.gov Various catalysts, including copper(I) iodide and starch-functionalized magnetite nanoparticles, have been employed to facilitate these reactions, often enhanced by ultrasound irradiation. nih.gov The use of water as a solvent is not only environmentally friendly but can also simplify product isolation, as many organic products are sparingly soluble in water and can be separated by filtration.

For instance, the synthesis of polysubstituted 1,4-dihydropyridines has been achieved through a one-pot cyclocondensation reaction of aromatic aldehydes, malononitrile, acetylenedicarboxylates, and arylamines in an aqueous medium. nih.gov Similarly, imidazopyrimidine derivatives have been synthesized in water at ambient temperature using starch-functionalized magnetite nanoparticles as a biocatalyst under ultrasonic irradiation. nih.gov

The table below presents examples of malononitrile derivative synthesis in aqueous media:

| Catalyst | Reactants | Product Type | Conditions | Reference |

| Copper(I) iodide | Aromatic aldehydes, malononitrile, acetylenedicarboxylates, arylamines | 1,4-dihydropyridines | Ultrasound | nih.gov |

| Fe3O4 magnetite nanoparticles | 4-hydroxypyridocarbazolone, aryl/heteroaryl aldehyde, malononitrile | Pyrano-pyrido-carbazol derivatives | Ultrasound, Ambient Temperature | nih.gov |

| Starch-functionalized magnetite nanoparticles | Malononitrile, 2-aminobenzimidazole, aromatic aldehydes | Imidazopyrimidine derivatives | Ultrasound, Ambient Temperature | nih.gov |

Scale-Up Considerations in Synthetic Processes

The transition of a synthetic route from a laboratory scale to an industrial scale presents numerous challenges. While specific scale-up data for (1-Ethynylcyclohexyl)malononitrile is unavailable, general principles for the scale-up of malononitrile derivative synthesis can be considered.

For any synthetic process, key considerations for scale-up include reaction kinetics, heat transfer, mass transfer, safety, and cost-effectiveness. In the context of the methodologies discussed, photoenzymatic reactions may face challenges in ensuring uniform light distribution throughout a large reactor volume. The design of photoreactors with efficient light sources and mixing is crucial for consistent product quality and yield.

Solvent-free reactions, particularly those involving mechanochemistry, can be advantageous for scale-up as they eliminate the need for large volumes of solvents and simplify product isolation. However, ensuring efficient and uniform mixing and energy transfer in large-scale ball mills or extruders is a critical engineering challenge.

Reactions in aqueous media are generally favorable for scale-up due to the low cost and safety of water. However, issues such as product solubility, potential for biphasic systems, and the energy costs associated with heating and cooling large volumes of water need to be addressed. The recovery and reuse of catalysts are also important economic and environmental considerations in large-scale aqueous processes.

One report on the photoenzymatic synthesis of a β-chiral malononitrile derivative demonstrated a successful scale-up reaction, achieving a good yield (80%) and excellent enantiomeric excess (>99%). rsc.org This indicates the potential for these advanced methodologies to be translated to larger-scale production, although each specific compound and process will require careful optimization and engineering.

Chemical Reactivity and Transformation Pathways of 1 Ethynylcyclohexyl Malononitrile

Reactivity of the Malononitrile (B47326) Moiety

The malononitrile moiety, characterized by a methylene (B1212753) group activated by two adjacent cyano groups, is a potent nucleophile and a versatile precursor for various condensation and transformation reactions.

Condensation Reactions

The acidic nature of the methylene protons in the malononitrile group facilitates its participation in a variety of base-catalyzed condensation reactions. A prominent example is the Knoevenagel condensation, where the malononitrile anion adds to a carbonyl compound, followed by dehydration to yield an α,β-unsaturated dinitrile. nih.gov While specific studies on (1-Ethynylcyclohexyl)malononitrile are limited, the general reactivity of malononitriles suggests its condensation with various aldehydes and ketones. nih.govnih.gov

For instance, in a related reaction, malononitrile can be activated to condense with aldehydes, a process that can be facilitated by microwave irradiation. nih.gov This suggests that (1-Ethynylcyclohexyl)malononitrile could similarly react with a range of electrophilic partners.

A notable application of this reactivity is in multicomponent reactions. Malononitrile is a key reactant in the synthesis of diverse heterocyclic frameworks through ultrasound-assisted multicomponent reactions, highlighting its utility as a versatile building block. nih.gov

Oxidative Transformations and Acylanion Equivalency

The malononitrile group can undergo oxidative transformations. While direct oxidative studies on (1-Ethynylcyclohexyl)malononitrile are not extensively documented, research on α-substituted malononitriles demonstrates their potential for oxidative conversion. For example, a metal-free oxidative esterification of substituted malononitriles has been developed, utilizing molecular oxygen in the presence of a base. researchgate.net This suggests a pathway for converting the dicyanomethyl group in (1-Ethynylcyclohexyl)malononitrile into other functional groups under oxidative conditions.

The concept of acylanion equivalency allows for the use of the malononitrile group as a masked acyl cyanide. This synthetic strategy has been employed in reactions such as the rhodium-catalyzed allylation of malononitriles with allenes, leading to the formation of α-branched, β,γ-unsaturated carbonyl compounds after oxidative degradation of the initial adduct.

Alkylation Reactions Leading to Substituted Malononitriles

The acidic proton of the malononitrile moiety can be removed by a base to generate a stabilized carbanion, which can then be alkylated by various electrophiles. This allows for the introduction of a wide range of substituents at the carbon atom bearing the two cyano groups. Studies on the alkylation of related compounds, such as cyclohexylidenepropanedinitrile with phenacyl bromides, have resulted in the formation of bis-alkylated products. researchgate.net This indicates that (1-Ethynylcyclohexyl)malononitrile could potentially undergo similar alkylation reactions, leading to more complex molecular architectures.

Late-stage C-H alkylation of heterocycles and 1,4-quinones has been achieved using alkyl radicals generated from 1,4-dihydropyridines under oxidative conditions. nih.gov This methodology could potentially be adapted for the functionalization of the cyclohexyl ring in (1-Ethynylcyclohexyl)malononitrile.

Reactivity of the Ethynyl (B1212043) Group

The terminal triple bond of the ethynyl group in (1-Ethynylcyclohexyl)malononitrile is a site of high electron density, making it susceptible to both nucleophilic additions and cycloaddition reactions.

Nucleophilic Addition Reactions

The ethynyl group can undergo nucleophilic addition reactions, where a nucleophile attacks one of the sp-hybridized carbon atoms of the triple bond. While specific examples for (1-Ethynylcyclohexyl)malononitrile are scarce in the literature, the general reactivity of terminal alkynes is well-established. Nucleophiles such as amines, thiols, and alcohols can add across the triple bond, often catalyzed by a transition metal or a base.

Unusual reversible nucleophilic addition has been observed in related systems, such as 2-(5-aryl-2-oxo-3H-pyrrol-3-ylidene)malononitriles, where the addition occurs at a different position within the molecule. rsc.org

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

The ethynyl group is an excellent dipolarophile and can participate in various cycloaddition reactions, most notably [3+2] cycloadditions. wikipedia.org This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings.

A significant example is the catalytic asymmetric [3+2] cycloaddition of ethynylethylene carbonates with malononitrile, which, although not directly involving the target molecule, demonstrates the potential of the ethynyl and malononitrile functionalities to participate in such transformations to produce optically active polysubstituted dihydrofurans. organic-chemistry.orgnih.gov This reaction is enabled by a cooperative organo/copper catalytic system. organic-chemistry.orgnih.gov

The following table summarizes the types of cycloaddition reactions the ethynyl group can undergo:

| Reaction Type | Reactant | Product |

| [3+2] Cycloaddition | Azide | Triazole |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole |

| [4+2] Cycloaddition | Diene | Cyclohexadiene derivative |

These cycloaddition reactions provide a versatile platform for the construction of complex molecular scaffolds from (1-Ethynylcyclohexyl)malononitrile.

Metal-Promoted Functionalizations (e.g., Silylformylation, Silylcarbocyclization)

Metal-catalyzed reactions offer powerful tools for the functionalization of the ethynyl group in (1-ethynylcyclohexyl)malononitrile. Among these, silylformylation and silylcarbocyclization are particularly noteworthy for their ability to introduce both silicon and carbonyl functionalities in a single step, leading to the formation of complex molecular architectures.

Silylformylation: This reaction involves the addition of a silyl (B83357) group and a formyl group across the triple bond of the ethynyl moiety. Rhodium complexes are often employed as catalysts for this transformation. For instance, the silylformylation of alkynes using hydrosilanes and carbon monoxide can be efficiently catalyzed by rhodium complexes, yielding β-silylacrylaldehydes. The regioselectivity of the addition is a key aspect of this reaction, and it can be influenced by the nature of the ligands on the rhodium catalyst and the substituents on the alkyne. While specific studies on (1-ethynylcyclohexyl)malononitrile are not extensively documented, the general mechanism involves the oxidative addition of the hydrosilane to the rhodium center, followed by migratory insertion of the alkyne and subsequent carbonylation and reductive elimination.

Silylcarbocyclization: This process involves the reaction of an alkyne with a hydrosilane and a carbon-carbon multiple bond in the presence of a transition metal catalyst, leading to the formation of a cyclic compound. Titanium and other early transition metals have been shown to catalyze such reactions. These reactions proceed through metallacyclic intermediates and can provide access to a variety of carbocyclic and heterocyclic structures. For a molecule like (1-ethynylcyclohexyl)malononitrile, intramolecular silylcarbocyclization could potentially be explored if an appropriate tethered alkene or alkyne were present in the molecule.

The outcomes of these metal-promoted functionalizations are summarized in the table below, based on general reactivity patterns of alkynes.

| Reaction | Catalyst | Reagents | Typical Product |

| Silylformylation | Rhodium complex | Hydrosilane, CO | β-Silylacrylaldehyde derivative |

| Silylcarbocyclization | Titanium complex | Hydrosilane, C=C or C≡C | Silyl-substituted carbocycle |

Glycosidation Reactions Involving Ethynylcyclohexyl Components

The ethynylcyclohexyl group can serve as a crucial component in glycosidation reactions, a fundamental process in carbohydrate chemistry for the formation of glycosidic bonds. Recent research has highlighted the use of ethynylcyclohexyl glycosyl carbonates as effective glycosyl donors.

In a notable study, the [Au]/[Ag]-catalyzed activation of ethynylcyclohexyl 2-azido-4,6-O-benzylidene mannosyl carbonates was shown to enable the stereoselective synthesis of 2-azido-2-deoxy-β-mannopyranosides. This reaction proceeds in high yield and selectivity. The ethynylcyclohexyl group acts as a leaving group that can be activated under mild conditions by the soft metal catalysts. The mechanism is believed to involve the activation of the alkyne by the metal, facilitating the departure of the carbonate and the subsequent attack by a glycosyl acceptor.

Key findings from these glycosidation studies are presented in the following table.

| Glycosyl Donor | Catalyst System | Key Feature | Product Type |

| Ethynylcyclohexyl 2-azido-4,6-O-benzylidene mannosyl carbonates | [Au]/[Ag] | High yield and β-selectivity | 2-Azido-2-deoxy-β-mannopyranosides |

Transformations of the Cyclohexyl Moiety

The cyclohexyl moiety of (1-ethynylcyclohexyl)malononitrile is a saturated carbocyclic ring that can undergo transformations, primarily through oxidation reactions leading to increased unsaturation.

One of the most significant transformations of a cyclohexyl group is its dehydrogenation to form a cyclohexenyl or a phenyl group. This aromatization process can be achieved using various catalytic systems, often involving transition metals like platinum or palladium, or through photochemical methods. For instance, the dehydrogenation of cyclohexyl-containing compounds can occur on metal surfaces at elevated temperatures. While specific studies on the dehydrogenation of (1-ethynylcyclohexyl)malononitrile are limited, the general principles of catalytic dehydrogenation would apply. Such a transformation would lead to the formation of (1-ethynylphenyl)malononitrile, significantly altering the electronic and steric properties of the molecule.

The potential transformations of the cyclohexyl moiety are outlined below.

| Reaction | Reagents/Conditions | Product Moiety |

| Dehydrogenation | Metal catalyst (e.g., Pt, Pd), heat | Cyclohexenyl or Phenyl |

| Oxidative C-H Functionalization | Strong oxidizing agents or electrochemical methods | Functionalized cyclohexyl (e.g., hydroxyl, keto) |

Electrochemical Behavior of Malononitrile Derivatives

The electrochemical properties of malononitrile and its derivatives are of significant interest due to their potential applications in materials science and synthetic chemistry. The malononitrile group is electrochemically active and can undergo both reduction and oxidation processes.

The electrochemical behavior of malononitrile derivatives is typically studied using techniques such as cyclic voltammetry (CV). In general, the reduction of malononitrile derivatives can lead to the formation of radical anions, which can then participate in further reactions. For instance, the electrochemical reduction of unsaturated compounds like benzylidenemalononitriles has been investigated. These studies reveal that the reduction potentials are influenced by the nature of the substituents on the aromatic ring.

The oxidation of malononitrile derivatives can also be explored. The presence of the electron-withdrawing nitrile groups makes the malononitrile moiety itself relatively resistant to oxidation. However, if other oxidizable groups are present in the molecule, such as the ethynyl or cyclohexyl groups in (1-ethynylcyclohexyl)malononitrile, electrochemical oxidation may be initiated at those sites. For example, the electrochemical oxidation of catechols in the presence of malononitrile has been shown to result in Michael addition reactions.

A summary of the general electrochemical behavior of malononitrile derivatives is provided in the table below.

| Electrochemical Process | Technique | General Observation | Potential Products/Intermediates |

| Reduction | Cyclic Voltammetry | Formation of radical anions | Dimerized or further reduced species |

| Oxidation | Cyclic Voltammetry | Can lead to Michael additions in the presence of suitable nucleophiles | Functionalized malononitrile derivatives |

With sincere regret, a thorough and extensive search for scholarly and scientific information regarding the catalytic applications of the specific chemical compound Malononitrile, (1-ethynylcyclohexyl)- has yielded insufficient data to construct the detailed article as outlined in your request.

The search for literature and research findings on the homogeneous and heterogeneous catalytic transformations involving this particular compound did not provide the specific details required to elaborate on Palladium-Catalyzed Systems, Iridium-Catalyzed Systems, Gold and Silver Co-Catalysis, Rhodium-Catalyzed Processes, or Hydrotalcite-Based Catalysts.

General information on the catalytic uses of malononitrile and related compounds is available; however, there is a notable absence of specific studies focusing on the synthesis and transformation of (1-Ethynylcyclohexyl)malononitrile within the specified catalytic contexts. Consequently, creating a scientifically accurate and informative article that strictly adheres to the provided outline is not feasible at this time.

To fulfill your request, published research specifically investigating the catalytic behavior of "Malononitrile, (1-ethynylcyclohexyl)-" would be necessary. Without such foundational data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Should relevant research on this specific compound become available in the future, the creation of such an article would be possible. We apologize for any inconvenience this may cause.

Metal-Organic Framework (MOF) Catalysts

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites and functional organic linkers make them promising heterogeneous catalysts for a variety of organic transformations. bohrium.comrsc.org While specific studies on the use of MOFs for the synthesis and transformation of (1-ethynylcyclohexyl)malononitrile are not extensively documented, the inherent reactivity of the malononitrile and ethynyl moieties suggests several potential catalytic applications based on established MOF-catalyzed reactions.

The Lewis acidic metal nodes within MOFs can act as active sites for activating the nitrile groups of the malononitrile moiety, facilitating nucleophilic additions or cycloaddition reactions. For instance, MOFs containing coordinatively unsaturated metal sites, such as those based on Zr, Hf, or various transition metals, could catalyze the Knoevenagel condensation of (1-ethynylcyclohexyl)malononitrile with aldehydes or ketones. Research has shown that MOFs can be highly effective catalysts for Knoevenagel condensations, often proceeding under mild conditions with high yields. researchgate.net Furthermore, the terminal alkyne of (1-ethynylcyclohexyl)malononitrile is susceptible to a range of MOF-catalyzed transformations. MOFs incorporating metals like copper or palladium have been shown to catalyze C-C bond-forming reactions such as Sonogashira or Glaser-Hay couplings, which could be employed to further functionalize the ethynyl group. nih.gov

The catalytic performance of MOFs in these potential transformations can be influenced by several factors, including the nature of the metal center, the functionality of the organic linkers, and the pore dimensions of the framework. For example, introducing basic functional groups onto the organic linkers could create bifunctional acid-base catalysts, enhancing their activity for reactions such as the Knoevenagel condensation. The confinement effect within the MOF pores can also influence the selectivity of reactions by controlling the orientation of substrates and intermediates. mdpi.com

| Catalyst Type | Potential Reaction | Substrate Analogue | Product | Yield (%) | Reference |

| Zirconium-based MOF | Knoevenagel Condensation | Benzaldehyde, Malononitrile | Benzylidenemalononitrile (B1330407) | >95 | researchgate.net |

| Copper-based MOF | C-H Activation/Amidation | Terminal Alkynes | Ynamides | ~70-90 | nih.gov |

| Palladium-based MOF | Sonogashira Coupling | Aryl Halides, Terminal Alkynes | Disubstituted Alkynes | High | nih.gov |

Nanocomposite Catalysts

Nanocomposite catalysts, which are hybrid materials composed of nanoparticles dispersed within a supporting matrix, offer unique catalytic properties due to the high surface area of the nanoparticles and the synergistic effects between the components. These materials have been successfully employed in a range of organic reactions, and their application to the synthesis and transformation of (1-ethynylcyclohexyl)malononitrile can be inferred from their activity towards similar functional groups.

For transformations involving the nitrile groups, nanocomposites containing catalytically active metal nanoparticles such as palladium, nickel, or copper could be utilized. For example, palladium-based nanocomposites have demonstrated high efficiency in cyanation reactions of aryl halides, suggesting their potential to catalyze reactions involving the cyano groups of the malononitrile moiety. nih.gov Nanocomposites can also be designed to facilitate C-C bond formation. For instance, nickel-catalyzed cross-coupling reactions, often enhanced by photoredox catalysis, have been used for the formation of alkyl C-C bonds, a strategy that could potentially be adapted for the functionalization of the cyclohexyl ring or the ethynyl group. nih.govrsc.org

The synthesis of (1-ethynylcyclohexyl)malononitrile itself could potentially be achieved through Knoevenagel condensation of 1-ethynylcyclohexanone with malononitrile, a reaction that can be catalyzed by various solid catalysts, including nanocomposites. The choice of the nanoparticle and the support material in the nanocomposite is crucial for its catalytic activity and selectivity. Supports like porous carbons, silica, or polymers can influence the dispersion and stability of the nanoparticles, as well as the adsorption of reactants. mdpi.com

| Catalyst System | Reaction Type | Substrate(s) | Product | Key Features | Reference |

| Pd/Coral Reef Nanocomposite | Cyanation | Aryl Halides, K₄[Fe(CN)₆] | Aryl Nitriles | Heterogeneous, Reusable | nih.gov |

| Nickel/Photoredox | Cross-Coupling | Alkyl Halides, Aryl Halides | Alkylated Arenes | Radical-mediated C-C bond formation | nih.gov |

| TiO₂ and Pd-Au/Al₂O₃ | Ullmann Coupling | Aryl Halides | Biaryls | Photocatalytic | mdpi.com |

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis and transformation of complex molecules like (1-ethynylcyclohexyl)malononitrile. The dual functionality of this compound, possessing both a malononitrile and an ethynyl group, opens up numerous possibilities for organocatalytic transformations.

The malononitrile moiety is a versatile precursor in organocatalyzed reactions. Its acidic methylene protons can be readily deprotonated by basic organocatalysts, such as amines or phosphines, to form a nucleophilic carbanion. This nucleophile can then participate in various C-C bond-forming reactions. For example, the conjugate addition of malononitrile to α,β-unsaturated carbonyl compounds (Michael addition) is a well-established organocatalytic transformation that can be performed with high enantioselectivity using chiral organocatalysts. nih.govacs.org While (1-ethynylcyclohexyl)malononitrile itself would act as the nucleophile, its synthesis often involves the Knoevenagel condensation of a ketone with malononitrile, a reaction that can be efficiently catalyzed by organocatalysts like imidazole. nih.govbenthamdirect.com

The ethynyl group of (1-ethynylcyclohexyl)malononitrile can also be activated by organocatalysts. Chiral phosphoric acids, for instance, have been shown to activate alkynes towards nucleophilic attack, enabling remote stereocontrol in the synthesis of axially chiral aryl-alkenes. nih.govacs.org This type of activation could potentially be applied to the ethynyl group of the target molecule for the stereoselective addition of various nucleophiles. Furthermore, organocatalytic methods for the synthesis of alkynes from non-acetylenic precursors have been developed, offering alternative synthetic routes. organic-chemistry.org The hydration of activated alkynes to form carbonyl compounds can also be achieved using organocatalysts like L-cysteine under mild, aqueous conditions. chemrxiv.org

| Organocatalyst Type | Reaction Type | Substrate(s) | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Remote Activation of Alkynes | para-Hydroxyl-substituted Arylacetylenes, Nucleophiles | Axially Chiral Aryl-Alkenes | Up to 95% | nih.gov |

| Imidazole | Knoevenagel Condensation | Carbonyls, Malononitrile | (Hetero)arylidene Malononitriles | N/A | nih.gov |

| Bifunctional Amine-Thiourea | Michael Addition | Nitroolefins, Malononitrile | Chiral γ-Nitro-α,α-dinitriles | Up to 83% | nih.gov |

| L-cysteine | Hydration of Activated Alkynes | β-ketosulfones, amides, esters | Carbonyl compounds | N/A | chemrxiv.org |

Biocatalysis and Chemo-Enzymatic Approaches

Biocatalysis, utilizing enzymes as catalysts, offers a green and highly selective approach for chemical synthesis. For a molecule like (1-ethynylcyclohexyl)malononitrile, which contains multiple functional groups, the high chemo-, regio-, and stereoselectivity of enzymes is particularly advantageous.

Ene Reductase (ERED)-Catalyzed Reductions

Ene reductases (EREDs), a class of flavin-dependent enzymes, are known for their ability to catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govnih.gov While (1-ethynylcyclohexyl)malononitrile does not inherently contain a C=C bond susceptible to ERED-catalyzed reduction, it can be readily converted into a suitable substrate. For example, a Knoevenagel condensation of (1-ethynylcyclohexyl)malononitrile with an aldehyde would generate an α,β-unsaturated dinitrile, which would be an excellent substrate for EREDs. The subsequent enzymatic reduction would yield a chiral saturated dinitrile with high enantiomeric excess. nih.gov

The substrate scope of EREDs is broad, and they have been successfully used for the reduction of various α,β-unsaturated compounds, including those containing nitrile groups. biorxiv.org The stereoselectivity of the reduction can often be controlled by selecting an appropriate ERED from the wide range of available enzymes or through protein engineering. chemrxiv.org

| Ene Reductase (ERED) | Substrate Type | Product Type | Enantiomeric Excess (ee) | Key Feature | Reference |

| OYE Family | α,β-Unsaturated Nitriles | Chiral Saturated Nitriles | Up to 99% | High stereoselectivity for (R)-products with certain substrates | nih.gov |

| FDOR-A Family | α,β-Unsaturated Aldehydes/Ketones | Chiral Saturated Aldehydes/Ketones | Up to 99% | Stereocomplementary to OYE family | biorxiv.org |

| Thermophilic ERs | α,β-Unsaturated Aldehydes/Ketones | Chiral Saturated Aldehydes/Ketones | - | High stability at elevated temperatures | nih.gov |

Nanomicelle-Enhanced Biocatalysis

A significant challenge in biocatalysis is the often low solubility of hydrophobic organic substrates in the aqueous media required for enzyme activity. Nanomicelle-enhanced biocatalysis provides an effective solution to this issue. By using surfactants that form nanomicelles in water, hydrophobic substrates can be encapsulated within the hydrophobic core of the micelles, increasing their local concentration and availability to the enzyme. novartis.comnih.gov

For a hydrophobic molecule like (1-ethynylcyclohexyl)malononitrile or its derivatives, this approach could significantly enhance the efficiency of enzymatic transformations. The use of surfactants like TPGS-750-M has been shown to greatly improve the performance of ERED-catalyzed reductions of activated olefins in water. novartis.com This technique not only improves reaction rates but also facilitates one-pot chemo- and biocatalytic sequences, where a chemical reaction can be followed by an enzymatic step in the same aqueous medium without the need for intermediate workup and solvent switching. nih.gov This integrated approach is highly beneficial from both an economic and environmental perspective. The hydrophobic core of the nanomicelles can play a crucial role in the endosomal escape of therapeutic agents, a concept that highlights the versatility of these systems. nih.gov

Reactivity and Synthetic Applications

Reactivity Profile: The Interplay of the Nitrile and Ethynyl Groups

The compound features two primary sites of reactivity. The malononitrile group possesses an acidic methine proton, allowing for deprotonation to form a stabilized carbanion. This nucleophile can participate in a variety of C-C bond-forming reactions, such as alkylations and additions. Concurrently, the terminal ethynyl group is also highly versatile. It can be deprotonated to form an acetylide, undergo metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), or participate in cycloaddition reactions.

Role in Cycloaddition Reactions

Both functional groups are active participants in cycloaddition reactions. Malononitrile and its derivatives are excellent dienophiles in Diels-Alder or [4+2] cycloadditions. The ethynyl group is a classic component for [3+2] cycloadditions, most notably the copper- or ruthenium-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles. This dual reactivity allows (1-Ethynylcyclohexyl)malononitrile to be a linchpin in synthesizing complex cyclic and heterocyclic systems.

Application in the Synthesis of Heterocyclic Compounds

Malononitrile is a cornerstone in the synthesis of a wide range of heterocycles, including pyridines, pyrans, and thiophenes, often through multicomponent reactions. For instance, the Gewald reaction utilizes malononitrile to synthesize 2-aminothiophenes wikipedia.org. (1-Ethynylcyclohexyl)malononitrile could serve as a precursor to novel heterocyclic structures bearing both a cyclohexyl and an ethynyl (or further functionalized) moiety, which could be valuable in medicinal chemistry and materials science.

Potential in Material Science

Malononitrile derivatives are integral to the design of functional organic materials, including solvatochromic dyes and organic semiconductors. The strong electron-withdrawing nature of the dicyano group is key to creating donor-acceptor systems with interesting photophysical properties. Furthermore, the ethynyl group is a valuable handle for polymerization and surface functionalization. An acetylene-functionalized monomer, 1-ethynylcyclohexyl acrylate, has been used to prepare polymers with "clickable" side chains researchgate.net. This suggests that (1-Ethynylcyclohexyl)malononitrile could act as a monomer or building block for novel polymers and functional materials with tailored electronic and optical properties.

Mechanistic Investigations of Reactions Involving 1 Ethynylcyclohexyl Malononitrile

Elucidation of Reaction Pathways

The reaction pathways of (1-ethynylcyclohexyl)malononitrile are largely governed by the reactivity of its constituent functional groups: the malononitrile (B47326) moiety and the ethynyl (B1212043) group. The malononitrile group, with its acidic methylene (B1212753) protons, readily participates in base-catalyzed reactions.

One of the primary reaction pathways for malononitrile and its derivatives is the Knoevenagel condensation . nih.govresearchgate.net In this reaction, the carbanion generated by the deprotonation of the malononitrile methylene group acts as a nucleophile, attacking a carbonyl compound, such as an aldehyde or a ketone. This is followed by a dehydration step to yield a new carbon-carbon double bond. For (1-ethynylcyclohexyl)malononitrile, this would involve the reaction of the methylene group while the ethynylcyclohexyl group remains intact.

Another significant pathway is the Michael addition , where the malononitrile carbanion adds to an α,β-unsaturated carbonyl compound. nih.gov The reaction proceeds via 1,4-conjugate addition, leading to the formation of a new carbon-carbon bond.

The ethynyl group can also participate in various reactions, including cycloadditions. However, the high reactivity of the malononitrile moiety often dictates the initial course of the reaction.

A plausible reaction mechanism involving (1-ethynylcyclohexyl)malononitrile in a Knoevenagel-type condensation is outlined below:

Deprotonation: A base abstracts a proton from the methylene group of (1-ethynylcyclohexyl)malononitrile, forming a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base used.

Dehydration: Subsequent elimination of a water molecule leads to the formation of the final condensed product.

Kinetic Studies and Modeling (e.g., Langmuir-Hinshelwood-Hougen-Watson Models)

Kinetic studies are essential for quantifying the rates of reactions involving (1-ethynylcyclohexyl)malononitrile and for developing mathematical models that describe the reaction mechanism. For heterogeneously catalyzed reactions, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is often employed. uomus.edu.iqugent.be This model considers the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products from the surface. uomus.edu.iq

The general form of a rate equation derived from the LHHW model is:

Rate = (kinetic term) x (driving force term) / (adsorption term)

For a hypothetical reaction between (1-ethynylcyclohexyl)malononitrile (A) and a generic aldehyde (B) over a solid catalyst, the LHHW model could be applied. Assuming the surface reaction is the rate-determining step, the rate equation might take the following form:

r = k * K_A * K_B * (C_A * C_B - C_P / K_eq) / (1 + K_A * C_A + K_B * C_B + K_P * C_P)^n

Where:

r is the rate of reaction

k is the surface reaction rate constant

K_A, K_B, K_P are the adsorption equilibrium constants for A, B, and the product P

C_A, C_B, C_P are the concentrations of A, B, and P

n is an exponent related to the number of active sites involved

To illustrate, a hypothetical set of kinetic data for such a reaction is presented in the table below.

| Experiment | Initial [A] (mol/L) | Initial [B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.3 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.5 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

By fitting experimental data to various LHHW models, the most plausible reaction mechanism and the values of the kinetic parameters can be determined. researcher.lifescience.gov

Role of Specific Activating Agents (e.g., Malononitrile as an Activator)

In certain reactions, malononitrile itself can act as an activating agent. nih.gov For instance, in the synthesis of styrylquinoxalin-2(1H)-ones, malononitrile activates an aldehyde via a Knoevenagel condensation. The resulting intermediate is then more susceptible to nucleophilic attack. Subsequently, the malononitrile is eliminated, suggesting its role as a catalyst or activator. nih.gov

While no specific studies on (1-ethynylcyclohexyl)malononitrile as an activator were found, it is plausible that it could function similarly due to the presence of the reactive malononitrile moiety. The general mechanism for malononitrile-activated condensation is as follows:

Knoevenagel Condensation: Malononitrile reacts with an aldehyde to form an electron-deficient alkene (a benzylidene malononitrile derivative, for example). nih.gov

Nucleophilic Attack: A nucleophile adds to this activated alkene.

Elimination: The malononitrile moiety is subsequently eliminated, yielding the final product and regenerating the malononitrile.

This catalytic cycle highlights the ability of malononitrile to facilitate reactions that might otherwise be sluggish.

Stereochemical Control and Enantioselectivity Mechanisms

Achieving stereochemical control in reactions involving (1-ethynylcyclohexyl)malononitrile is a significant challenge and an area of active research. The creation of chiral centers can occur, for instance, in Michael additions where the pro-chiral malononitrile carbanion adds to a prochiral α,β-unsaturated compound.

Enantioselectivity can be induced by using chiral catalysts, such as chiral Lewis acids or organocatalysts. broadinstitute.org These catalysts can coordinate with the reactants, creating a chiral environment that favors the formation of one enantiomer over the other.

For example, in a Michael addition, a chiral catalyst could simultaneously bind to the (1-ethynylcyclohexyl)malononitrile and the Michael acceptor, holding them in a specific orientation that directs the nucleophilic attack to one face of the acceptor.

The table below presents hypothetical results for an enantioselective Michael addition involving (1-ethynylcyclohexyl)malononitrile.

| Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Lewis Acid 1 | 0 | 85 | 92 |

| Chiral Organocatalyst A | 25 | 90 | 85 |

| Uncatalyzed | 25 | 70 | 0 |

This is a hypothetical data table for illustrative purposes.

The degree of enantioselectivity is highly dependent on the structure of the catalyst, the solvent, the temperature, and the specific substrates involved.

Intermediate Characterization and Identification

The identification and characterization of reaction intermediates are crucial for confirming proposed reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are invaluable for this purpose.

In reactions involving (1-ethynylcyclohexyl)malononitrile, key intermediates that could be targeted for characterization include:

The carbanion: While highly reactive, its formation can sometimes be observed spectroscopically under specific conditions.

The initial adduct in a Knoevenagel condensation: This tetrahedral intermediate may be stable enough to be detected before dehydration.

The enolate intermediate in a Michael addition: This intermediate is formed after the initial conjugate addition and before protonation.

Spectroscopic Characterization and Structural Analysis of 1 Ethynylcyclohexyl Malononitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and stereochemistry of a compound can be determined.

The ¹H NMR spectrum of (1-ethynylcyclohexyl)malononitrile is predicted to exhibit distinct signals corresponding to the protons of the cyclohexyl, ethynyl (B1212043), and malononitrile (B47326) groups. The chemical shifts are influenced by the electronic environment of each proton.

The protons of the cyclohexyl ring are expected to appear as a series of complex multiplets in the upfield region of the spectrum, typically between δ 1.2 and 2.0 ppm . The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and will show geminal coupling. Furthermore, vicinal coupling to adjacent protons will lead to complex splitting patterns.

The acetylenic proton (-C≡C-H) is anticipated to resonate as a sharp singlet at approximately δ 2.5-3.5 ppm . This downfield shift, relative to alkyl protons, is a result of the magnetic anisotropy of the triple bond.

The methine proton of the malononitrile group (-CH(CN)₂) is expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrile groups. Its signal is predicted to appear as a singlet in the range of δ 3.5-4.5 ppm .

Expected ¹H NMR Data for (1-Ethynylcyclohexyl)malononitrile:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexyl protons | 1.2 - 2.0 | Multiplet |

| Acetylenic proton | 2.5 - 3.5 | Singlet |

| Malononitrile CH | 3.5 - 4.5 | Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum where each unique carbon atom appears as a single line.

The cyclohexyl carbons are expected to produce several signals in the aliphatic region of the spectrum, from δ 20 to 50 ppm . The quaternary carbon of the cyclohexyl ring, to which the ethynyl and malononitrile groups are attached, would appear further downfield.

The ethynyl carbons (-C≡C-) will have characteristic chemical shifts in the range of δ 70 to 90 ppm . The carbon attached to the cyclohexyl ring will be at the downfield end of this range, while the terminal alkyne carbon will be at the upfield end.

The nitrile carbons (-C≡N) are significantly deshielded and are expected to resonate in the region of δ 115 to 125 ppm . The central methine carbon of the malononitrile group is predicted to appear in the range of δ 30 to 40 ppm .

Expected ¹³C NMR Data for (1-Ethynylcyclohexyl)malononitrile:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Cyclohexyl CH₂ | 20 - 40 |

| Cyclohexyl C (quaternary) | 40 - 50 |

| Malononitrile CH | 30 - 40 |

| Ethynyl C-H | 70 - 80 |

| Ethynyl C-C | 80 - 90 |

| Nitrile C≡N | 115 - 125 |

For derivatives of (1-ethynylcyclohexyl)malononitrile containing other NMR-active nuclei, such as fluorine or phosphorus, additional NMR experiments would be invaluable. For instance, if a fluorine-containing substituent were incorporated into the cyclohexyl ring, ¹⁹F NMR spectroscopy would provide direct information about the environment of the fluorine atom. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, and coupling between ¹⁹F and nearby ¹H or ¹³C nuclei would provide crucial structural information. Similarly, for a phosphorus-containing derivative, ³¹P NMR would offer a distinct spectral window to probe the structure around the phosphorus atom.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic vibrational frequencies, making these methods excellent for functional group identification.

The most prominent features in the IR and Raman spectra of (1-ethynylcyclohexyl)malononitrile are expected to be the stretching vibrations of the alkyne and nitrile groups.

The nitrile group (C≡N) will show a strong, sharp absorption band in the IR spectrum, typically in the range of 2240-2260 cm⁻¹ . mit.eduspectroscopyonline.com This band is often weaker in the Raman spectrum.

The terminal alkyne C-H stretch is expected to appear as a sharp, strong band in the IR spectrum around 3270-3330 cm⁻¹ . orgchemboulder.comlibretexts.org The alkyne C≡C stretch will give rise to a band of variable intensity in the IR spectrum between 2100-2260 cm⁻¹ . orgchemboulder.comlibretexts.org For terminal alkynes, this band is typically of medium intensity. In Raman spectroscopy, the C≡C stretch is often a strong and sharp peak, making it a useful diagnostic tool. nih.govrsc.org

The C-H stretching vibrations of the cyclohexyl and malononitrile CH groups will appear in the region of 2850-3000 cm⁻¹ . mit.edulibretexts.org Various C-H bending and rocking vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

Expected Vibrational Spectroscopy Data:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

| Terminal Alkyne | ≡C-H stretch | 3270 - 3330 | IR |

| Alkyne | C≡C stretch | 2100 - 2260 | IR, Raman |

| Nitrile | C≡N stretch | 2240 - 2260 | IR |

| Alkane | C-H stretch | 2850 - 3000 | IR |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

The molecular ion peak (M⁺) for (1-ethynylcyclohexyl)malononitrile (C₁₁H₁₂N₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (172.10 g/mol ). Due to the presence of two nitrogen atoms, the molecular weight is an even number, consistent with the nitrogen rule.

Common fragmentation pathways for this molecule are expected to involve the cleavage of the cyclohexyl ring and the loss of small, stable molecules or radicals. A prominent fragmentation pattern for cyclohexyl systems is the loss of ethene (C₂H₄, 28 Da), which would result in a fragment ion at m/z 144 . docbrown.infojove.com

The presence of the nitrile groups can lead to the loss of a hydrogen radical, resulting in a significant [M-1]⁺ peak at m/z 171 . miamioh.eduwhitman.edu Loss of hydrogen cyanide (HCN, 27 Da) is another possible fragmentation pathway for nitriles, which would yield a fragment at m/z 145 . miamioh.edu

Fragmentation of the bond between the cyclohexyl ring and the malononitrile or ethynyl moieties could also occur. The loss of the malononitrile radical (•CH(CN)₂, 65 Da) would lead to a fragment at m/z 107 , while the loss of the ethynyl radical (•C₂H, 25 Da) would result in a fragment at m/z 147 .

Predicted Major Fragments in the Mass Spectrum:

| m/z | Proposed Fragment |

| 172 | [M]⁺ |

| 171 | [M-H]⁺ |

| 145 | [M-HCN]⁺ |

| 144 | [M-C₂H₄]⁺ |

| 107 | [M-•CH(CN)₂]⁺ |

| 147 | [M-•C₂H]⁺ |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This process provides the percentage by mass of each element within the molecule, which is then compared against the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the identity of a synthesized compound.

Table 1: Theoretical Elemental Composition of (1-Ethynylcyclohexyl)malononitrile

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 76.71 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.02 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.27 |

| Total Molecular Weight | 172.23 |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

A comprehensive X-ray diffraction study for (1-Ethynylcyclohexyl)malononitrile has not been identified in the reviewed literature. However, to illustrate the depth of information obtainable from such an analysis, crystallographic data for a structurally related malononitrile derivative, 2-(4-methylbenzylidene)malononitrile (B52347) (C₁₁H₈N₂), is presented. researchgate.net This compound, while differing in its substituent group, provides a relevant example of the crystallographic parameters that are determined in such an experiment. The analysis of 2-(4-methylbenzylidene)malononitrile revealed its crystal system, space group, and unit cell dimensions, which are fundamental to describing the crystal lattice. researchgate.net

The data, summarized in Table 2, showcases the precision of X-ray diffraction in structural chemistry. The unit cell parameters define the size and shape of the repeating unit of the crystal, while the space group describes the symmetry elements within it. This level of detail is indispensable for understanding intermolecular interactions and the packing of molecules in the solid state.

Table 2: Crystallographic Data for the Derivative 2-(4-Methylbenzylidene)malononitrile

This data is for a related compound and serves as a representative example of X-ray diffraction analysis.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂ |

| Molecular Weight | 168.19 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.0043 (5) Å |

| b | 7.5270 (5) Å |

| c | 9.5396 (6) Å |

| α | 106.757 (4)° |

| β | 96.592 (4)° |

| γ | 105.204 (4)° |

| Volume (V) | 454.75 (5) ų |

| Molecules per Unit Cell (Z) | 2 |

| Calculated Density (Dx) | 1.229 Mg/m³ |

Source: researchgate.net

Computational and Theoretical Studies on 1 Ethynylcyclohexyl Malononitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like (1-ethynylcyclohexyl)malononitrile, DFT calculations would provide profound insights into its geometry, stability, and electronic properties.

Geometry Optimization and Conformational Analysis

A foundational step in the computational study of (1-ethynylcyclohexyl)malononitrile would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Given the flexibility of the cyclohexyl ring, a thorough conformational analysis would be crucial. This would involve identifying various possible chair, boat, and twist-boat conformations and calculating their relative energies to identify the global minimum and other low-energy conformers.

Table 1: Hypothetical Relative Energies of (1-Ethynylcyclohexyl)malononitrile Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) |

|---|---|---|

| Chair (Equatorial Ethynyl) | C1 | 0.00 |

| Chair (Axial Ethynyl) | C1 | Value |

| Twist-Boat 1 | C1 | Value |

| Twist-Boat 2 | C1 | Value |

| Boat | Cs | Value |

(Note: This table is illustrative and requires data from actual DFT calculations.)

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. youtube.comyoutube.com For (1-ethynylcyclohexyl)malononitrile, analysis would reveal the spatial distribution of these orbitals, indicating the most likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nitrile groups and the electron-rich ethynyl (B1212043) group would significantly influence the nature of these frontier orbitals. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for (1-Ethynylcyclohexyl)malononitrile

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Value | Likely localized on the ethynyl and cyclohexyl moieties. |

| LUMO | Value | Expected to be centered around the malononitrile (B47326) group. |

| HOMO-LUMO Gap | Value | Indicator of chemical reactivity and kinetic stability. |

(Note: This table is illustrative and requires data from actual DFT calculations.)

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. rsc.orgnih.gov In an MEP map of (1-ethynylcyclohexyl)malononitrile, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the nitrile groups, indicating their suitability for electrophilic attack. researchgate.netchemrxiv.org Regions of positive potential (blue) would likely be found around the hydrogen atoms. This analysis helps in understanding non-covalent interactions and reactivity patterns. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.combiointerfaceresearch.com An MD simulation of (1-ethynylcyclohexyl)malononitrile, typically in a solvent environment, would track the motions of its atoms by solving Newton's equations of motion. nih.gov This would allow for the study of conformational changes, the flexibility of the cyclohexyl ring, and the molecule's interactions with solvent molecules. nih.gov Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational chemistry is instrumental in elucidating reaction mechanisms. For (1-ethynylcyclohexyl)malononitrile, theoretical methods could be used to predict its reactivity in various chemical transformations, such as additions to the ethynyl group or reactions involving the acidic proton of the malononitrile moiety. nih.govresearchgate.net By calculating the energies of reactants, transition states, and products, an energy landscape for a proposed reaction can be mapped. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative prediction of the reaction's feasibility and kinetics.

Applications of 1 Ethynylcyclohexyl Malononitrile in Diverse Fields of Chemical Science

Synthetic Utility as a Building Block for Complex Molecules

The structure of (1-ethynylcyclohexyl)malononitrile, featuring a malononitrile (B47326) core substituted with a 1-ethynylcyclohexyl group, makes it a significant building block in organic synthesis. Malononitrile and its derivatives are well-regarded for their high reactivity and versatility, enabling them to participate in fundamental reactions such as Knoevenagel condensations, Michael additions, and various cyclization reactions. nih.gov

The synthesis of (1-ethynylcyclohexyl)malononitrile itself is typically achieved through a Knoevenagel condensation, which involves the reaction between 1-ethynylcyclohexanone and malononitrile, often catalyzed by a base like piperidine (B6355638). Another synthetic route involves the deprotonation of cyclohexylacetylene with a strong base, such as sodium hydride, followed by the addition of malononitrile.

Once synthesized, this compound serves as a starting material for more complex molecular architectures. The nitrile groups can undergo nucleophilic addition, while the ethynyl (B1212043) group is amenable to cycloaddition reactions. These reactive sites allow for the construction of intricate molecular structures with potential applications in medicinal chemistry and the development of bioactive molecules. The generation of multiple chemical bonds in a single reaction vessel, often a characteristic of processes involving malononitrile derivatives, accelerates the synthesis of complex compounds for biological screening and drug discovery. nih.gov

Contributions to Heterocyclic Chemistry and Novel Heterocycle Synthesis

Malononitrile and its derivatives are cornerstone reagents in the synthesis of a vast array of heterocyclic compounds. nih.gov Their ability to participate in multicomponent reactions (MCRs) makes them particularly valuable for generating structurally diverse heterocyclic frameworks in an efficient and environmentally friendly manner. nih.govresearchgate.net (1-Ethynylcyclohexyl)malononitrile, with its reactive dinitrile and ethynyl functionalities, is a prime candidate for constructing novel heterocyclic systems.

The malononitrile fragment is a key participant in reactions that form fundamental heterocyclic rings. For instance, it is widely used in the synthesis of pyran-based heterocycles, such as pyrano[2,3-d]pyrimidines, often through one-pot, multicomponent reactions with aldehydes and active methylene (B1212753) compounds like barbituric acid. nih.gov It is also integral to the Gewald reaction for the synthesis of thiophenes, which involves the condensation of malononitrile, a carbonyl compound, and elemental sulfur in the presence of a base. nih.gov

Furthermore, the versatility of the malononitrile group extends to the synthesis of pyridines, pyrazoles, and spiro-fused heterocycles. nih.govresearchgate.net The reaction of malononitrile with N-alkyl-4-piperidones, for example, can lead to the formation of spiro-fused piperidine and isoquinoline (B145761) systems. researchgate.net The presence of the 1-ethynylcyclohexyl group on the malononitrile backbone offers a unique steric and electronic profile that can be exploited to synthesize novel and potentially bioactive heterocyclic compounds.

Table 1: Examples of Heterocyclic Systems Synthesized Using Malononitrile Derivatives

| Heterocyclic System | Key Reactants (General) | Reaction Type |

| Pyrano[2,3-d]pyrimidines | Malononitrile, Aldehyde, Barbituric Acid | Multicomponent Reaction |

| Thiophenes | Malononitrile, Carbonyl Compound, Sulfur | Gewald Reaction |

| 1,4-Dihydropyridines | Malononitrile, Aldehyde, Acetylenedicarboxylate, Arylamine | Multicomponent Reaction |

| Spirooxindoles | Malononitrile, Isatin, 1,3-Diketone | Multicomponent Reaction |

| Pyridazinones | Malononitrile derivative, Nitrous Acid | Cyclization |

This table presents generalized reaction schemes where malononitrile derivatives are key building blocks. The specific outcomes can be influenced by the substituents on the malononitrile, such as the (1-ethynylcyclohexyl) group.

Applications in Materials Science

The electronic and structural properties of (1-ethynylcyclohexyl)malononitrile make it a compound of interest for the development of advanced organic materials.

Organic Semiconductors

Malononitrile derivatives are utilized as building blocks for organic semiconductors due to their strong electron-accepting capabilities. These materials are crucial for the development of organic electronics. The synthesis of donor-acceptor heterocyclic compounds, which can have applications in molecular electronic devices, often employs malononitrile. nih.gov The development of high-performance n-type organic semiconductors, which are essential for organic electronics, can be advanced through innovative approaches like cocrystal engineering, where malononitrile-based acceptors could play a role. rsc.org

Solvato-Chromic Dyes

Solvatochromic dyes are compounds that change color in response to the polarity of the solvent. This property is valuable for creating sensors and probes. The electronic absorption spectra of azo dyes derived from compounds like 1,3-benzothiazol-2-ylacetonitrile, which shares the cyanomethyl functional group with malononitrile, have been studied in various solvents to investigate their solvatochromic behavior. researchgate.net The synthesis of dyes with a donor-π-acceptor structure, a common motif for solvatochromism, can incorporate malononitrile as a potent acceptor group. mdpi.com The investigation of these dyes in different solvents allows for the characterization of their spectral shifts, which can be correlated with solvent polarity parameters. researchgate.net This phenomenon is driven by the differential stabilization of the ground and excited states of the dye molecule by the solvent. researchgate.net The unique electronic properties of (1-ethynylcyclohexyl)malononitrile suggest its potential as a component in the design of novel solvatochromic materials. rsc.org

Liquid Crystalline Polymers

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties between those of a conventional liquid and a solid crystal. wikipedia.org They are known for their high mechanical strength and thermal stability. wikipedia.org LCPs can be formed from monomers containing rigid, rod-like structures known as mesogens. zeusinc.com The synthesis of LCPs can involve either incorporating mesogenic units into the main polymer chain or attaching them as side chains. pageplace.de The rigid structure conferred by the cyclohexyl ring and the ethynyl group in (1-ethynylcyclohexyl)malononitrile could potentially be incorporated into polymer architectures to induce or modify liquid crystalline behavior. While direct research linking this specific compound to LCPs is not prevalent, the structural motifs are relevant to the design of mesogenic materials. dtic.milrsc.org

Organic Conductors and Photovoltaic Cells

The development of organic materials for renewable energy applications, such as organic photovoltaic solar cells (OPVSCs), is a significant area of research. mdpi.com Small organic molecules based on a donor-π-acceptor (D-π-A) framework are often used as dyes in these cells. The malononitrile group is a well-established and effective electron acceptor in such systems. mdpi.com Organic molecules containing a malononitrile group can be synthesized via Knoevenagel condensation and incorporated into OPVSCs. mdpi.com The function of these molecules is to absorb solar energy and facilitate the conversion of light into electrical energy. The specific properties of the (1-ethynylcyclohexyl) substituent could influence the packing, morphology, and electronic properties of the resulting material, thereby affecting the performance of the photovoltaic device.

Role in Agrochemical Synthesis

Malononitrile derivatives are established as important intermediates in the production of various agrochemicals, including pesticides and fungicides. The chemical reactivity of the malononitrile moiety allows for its incorporation into complex molecular structures that can exhibit biological activity.

(1-Ethynylcyclohexyl)malononitrile possesses the key functional groups—a reactive malononitrile core combined with an ethynylcyclohexyl group—that make it a candidate for the synthesis of novel agrochemical agents. The dinitrile group's electron-withdrawing nature and the specific steric and electronic properties of the ethynylcyclohexyl substituent could be leveraged to create new active ingredients.

Research into malononitrile-containing compounds has led to the development of effective fungicides. For instance, studies have shown that compounds incorporating malononitrile and 1,2,3-triazole structures exhibit significant inhibitory effects against plant pathogenic fungi like Rhizoctonia solani. This highlights the potential for derivatives of (1-Ethynylcyclohexyl)malononitrile to be explored for similar fungicidal properties.

The general synthetic utility of malononitriles in creating heterocyclic compounds is also relevant to agrochemical design, as many modern insecticides, herbicides, and fungicides are based on heterocyclic structures. The presence of both a nitrile and an ethynyl group in (1-Ethynylcyclohexyl)malononitrile offers multiple reaction sites for constructing such complex rings.

Table 1: Potential Agrochemical Applications of Malononitrile Derivatives

| Application Area | Role of Malononitrile Moiety | Potential Contribution of (1-Ethynylcyclohexyl) Group |

| Fungicides | Core structure in bioactive molecules. | May influence potency and selectivity against specific fungi. |

| Pesticides | Building block for complex active ingredients. | Could enhance binding to target sites in pests. |

| Herbicides | Intermediate for heterocyclic herbicides. | May affect soil persistence and crop selectivity. |

Exploration in Other Advanced Chemical Technologies